(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine (1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20412229
InChI: InChI=1S/C12H14F3NO/c13-12(14,15)17-10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6,8,16H2
SMILES:
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol

(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine

CAS No.:

Cat. No.: VC20412229

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine -

Specification

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
IUPAC Name [1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methanamine
Standard InChI InChI=1S/C12H14F3NO/c13-12(14,15)17-10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6,8,16H2
Standard InChI Key XIVSNGNGRGZYRC-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(CN)C2=CC(=CC=C2)OC(F)(F)F

Introduction

Chemical Structure and Nomenclature

(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine (IUPAC name: [1-(3-(trifluoromethoxy)phenyl)cyclobutyl]methanamine) consists of a cyclobutane ring substituted at the 1-position with both a methanamine (-CH2NH2) group and a 3-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy (-OCF3) group introduces significant electronegativity and steric bulk compared to its trifluoromethyl (-CF3) analogs, potentially altering electronic distribution and intermolecular interactions .

Key structural features:

  • Cyclobutane ring: Imposes angle strain (≈90° bond angles), influencing conformational flexibility and reactivity.

  • Trifluoromethoxy group: Enhances lipophilicity (logP ≈ 2.8 predicted) and metabolic stability relative to non-fluorinated analogs.

  • Methanamine group: Provides a primary amine functionality, enabling salt formation (e.g., hydrochloride) for improved solubility .

Synthesis and Manufacturing

Hypothesized Synthetic Routes

While no published synthesis of (1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine exists, routes for analogous trifluoromethyl compounds suggest feasible strategies:

  • Cyclobutane Ring Formation:

    • [2+2] Cycloaddition: Photochemical or thermal dimerization of substituted alkenes, though stereochemical control remains challenging .

    • Sulfur Tetrafluoride (SF4) Mediated Fluorination: Conversion of cyclobutylcarboxylic acids to trifluoromethyl derivatives, as demonstrated for CF3-cyclobutanes . Adaptation for OCF3 would require substituting SF4 with alternative fluorinating agents (e.g., Selectfluor®).

  • Functionalization of the Aromatic Ring:

    • Introduction of the trifluoromethoxy group via Ullmann coupling or nucleophilic aromatic substitution using OCF3 precursors.

  • Amine Group Installation:

    • Reductive amination of ketone intermediates using sodium cyanoborohydride or catalytic hydrogenation .

Industrial-Scale Considerations

Large-scale production would likely employ continuous flow reactors to manage exothermic steps (e.g., fluorination), with purification via recrystallization or chromatography. Yield optimization would focus on minimizing byproducts from competing ring-opening reactions inherent to strained cyclobutanes .

Physicochemical Properties

Predicted properties for (1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine, based on computational models and analog data :

PropertyValue/Prediction
Molecular FormulaC12H14F3NO
Molecular Weight245.24 g/mol
logP (Octanol-Water)2.6–3.1
pKa (Amine)9.2–10.5
Solubility (Water)<1 mg/mL (free base)
Melting Point120–135°C (hydrochloride salt)

The trifluoromethoxy group’s electron-withdrawing nature reduces basicity compared to non-fluorinated amines, while the cyclobutane ring’s strain may lower thermal stability relative to cyclohexane analogs .

Biological Activity and Mechanism of Action

Hypothesized Targets

Analogous CF3-substituted cyclobutyl methanamines exhibit activity against:

  • Serotonin Receptors (5-HT): Modulation of 5-HT1A/2A subtypes due to amine group interactions with Asp3.32 residue.

  • Monoamine Transporters: Inhibition of dopamine/norepinephrine reuptake via π-π stacking with aromatic residues.

For the OCF3 variant, increased polarity may reduce blood-brain barrier penetration but enhance affinity for peripheral targets (e.g., inflammatory cytokines) .

Metabolic Stability

The trifluoromethoxy group resists oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life compared to methoxy analogs . Predominant metabolic pathways include:

  • N-Acetylation: Of the primary amine.

  • Ring Oxidation: Limited by the cyclobutane’s strain, favoring glucuronidation over hydroxylation.

Hazard CategoryGHS Classification
Acute Oral ToxicityCategory 4 (LD50 > 500 mg/kg)
Skin IrritationCategory 2
Eye DamageCategory 2A
Respiratory IrritationCategory 3

Handling Precautions:

  • Use PPE (gloves, goggles) to prevent contact.

  • Employ local exhaust ventilation to minimize inhalation risks .

Comparative Analysis with Trifluoromethyl Analogs

Key differences between OCF3 and CF3 variants:

ParameterOCF3 VariantCF3 Variant
Lipophilicity (logP)~2.8~3.4
Metabolic ClearanceSlower (OCF3 stability)Moderate
Steric Volume (ų)35.230.1
Hydrogen Bond Acceptor1 (O)0

The trifluoromethoxy group’s oxygen atom introduces hydrogen-bonding capacity, potentially altering target selectivity compared to CF3 analogs .

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